1-(2-methyloxiran-2-yl)ethan-1-one

Description

Contextualizing 1-(2-Methyloxiran-2-yl)ethan-1-one within the Epoxide Chemical Space

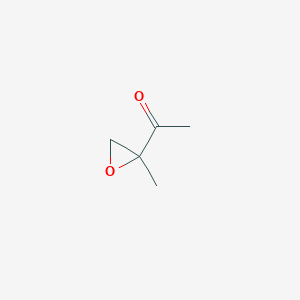

The compound this compound, also known as 2-acetyl-2-methyloxirane, is a specific member of the α-keto epoxide family. nih.gov Its structure is characterized by a three-membered oxirane (epoxide) ring that is geminally disubstituted at one of the carbon atoms with a methyl group and an acetyl group (a derivative of an ethanone). This substitution pattern is crucial to its chemical identity and reactivity.

The epoxide chemical space is vast, encompassing a wide range of cyclic ethers that serve as versatile building blocks in both industrial and academic research. researchgate.net Optically pure epoxides, in particular, are highly prized intermediates for the synthesis of complex molecules such as pharmaceuticals, agrochemicals, and natural products. acs.org The value of epoxides lies in the predictable stereochemical outcome of their ring-opening reactions, which allows for the controlled installation of two vicinal functional groups. acs.org

Within this context, this compound is distinguished by the presence of the ketone functionality directly attached to the strained ring. This feature makes it a precursor for the synthesis of α,β-dihydroxyketones and other valuable structures. researchgate.net The close proximity of the electron-withdrawing acetyl group to the epoxide ring can influence the regioselectivity of nucleophilic attack, making it a subject of interest for synthetic chemists seeking to control reaction outcomes.

Table 1: Physicochemical Properties of this compound

Significance of Strained Ring Systems in Organic Chemistry

Strained ring systems, such as the oxirane ring in this compound, are a cornerstone of modern organic chemistry. The inherent strain in these small rings, arising from the deviation of bond angles from their ideal values, results in increased potential energy and, consequently, higher reactivity compared to their acyclic counterparts. This high reactivity makes them susceptible to ring-opening reactions when treated with a variety of nucleophiles. researchgate.net

Epoxides, being three-membered rings containing an oxygen atom, are particularly useful. The polarization of the carbon-oxygen bonds makes the carbon atoms electrophilic and thus prone to attack by nucleophiles. These reactions can proceed under both acidic and basic conditions, and the regioselectivity of the ring-opening can often be controlled by the choice of reagents and reaction conditions. For instance, in base-catalyzed or nucleophilic ring-opening, the nucleophile typically attacks the less substituted carbon atom via an SN2 mechanism. lumenlearning.com

The energy released upon ring-opening provides a strong thermodynamic driving force for these reactions. This makes epoxides valuable intermediates for the construction of more complex molecular architectures. Their ability to introduce two functional groups with defined stereochemistry in a single step is a powerful tool in the synthesis of natural products and pharmaceuticals.

Overview of Research Trajectories for Alkyl-Substituted Epoxide Ketones

Research involving alkyl-substituted epoxide ketones has followed several key trajectories, primarily focused on their synthesis and subsequent chemical transformations. The development of new synthetic methods for these compounds, particularly enantioselective methods, is an ongoing area of interest.

One significant area of research is the rearrangement of α-keto epoxides. The Meinwald rearrangement, for example, allows for the conversion of epoxides into carbonyl compounds. acs.org For α-keto epoxides, this can lead to the formation of β-dicarbonyl compounds or other synthetically useful structures. The regioselectivity of these rearrangements is often influenced by the substitution pattern on the epoxide ring. acs.orgacs.org

Another major research thrust is the use of alkyl-substituted epoxide ketones as building blocks in total synthesis. Their ability to undergo ring-opening with a wide range of nucleophiles, including organometallic reagents, amines, and alcohols, allows for the introduction of diverse functional groups and the construction of complex carbon skeletons. nih.gov For example, the reaction of terminal epoxides with primary alcohols can lead to the formation of α-alkylated ketones. nih.govacs.org

Furthermore, the biological activity of molecules containing the epoxide moiety has spurred research into their potential medicinal applications. While the high reactivity of epoxides can be associated with toxicity, it also forms the basis for the mechanism of action of several anticancer drugs that act as alkylating agents. researchgate.net Consequently, the synthesis and biological evaluation of novel epoxide-containing compounds, including alkyl-substituted epoxide ketones, remains an active area of investigation.

Table 2: Mentioned Chemical Compounds

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-methyloxiran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4(6)5(2)3-7-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUWXOWAAZHBSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288211 | |

| Record name | 1-(2-methyloxiran-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4587-00-2 | |

| Record name | 4587-00-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-methyloxiran-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Methyloxiran 2 Yl Ethan 1 One

Direct Epoxidation Strategies

Direct epoxidation involves the conversion of a carbon-carbon double bond in an allylic ketone precursor, specifically an α,β-unsaturated ketone, into an epoxide ring. This transformation is a cornerstone of modern organic synthesis for creating versatile epoxide intermediates. nih.govacs.org

The most common precursor for the synthesis of 1-(2-methyloxiran-2-yl)ethan-1-one via this route is 3-methylbut-3-en-2-one. The epoxidation of α,β-unsaturated ketones can be accomplished using various oxidizing agents. While traditional electrophilic epoxidation with peracids can be challenging for these electron-deficient alkenes, alternative methods have been developed. google.comyoutube.com The reaction generally proceeds via nucleophilic addition of a peroxide species to the β-carbon of the enone, followed by intramolecular cyclization to form the epoxide ring. nih.gov

While peracids like meta-chloroperbenzoic acid (m-CPBA) are highly effective for epoxidizing electron-rich alkenes, their application to α,β-unsaturated ketones is often less straightforward. google.comyoutube.com The electron-withdrawing nature of the carbonyl group deactivates the double bond towards electrophilic attack by the peracid. youtube.com However, under certain conditions, this method can still be employed. The reaction involves the electrophilic transfer of an oxygen atom from the peracid to the alkene.

Research has shown that for some α,β-unsaturated ketones, epoxidation with m-CPBA can proceed, although it may require specific catalysts or reaction conditions to achieve satisfactory yields. The general mechanism is known as the Prilezhaev reaction.

Table 1: Comparison of Epoxidation Reagents for α,β-Unsaturated Ketones

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| m-CPBA | Aprotic solvent (e.g., CH₂Cl₂) | Commercially available, well-understood mechanism | Often slow or ineffective for electron-poor alkenes google.comyoutube.com |

| Hydrogen Peroxide/Base | Aqueous or alcoholic solvent, base (e.g., NaOH) | Effective for electron-poor alkenes, environmentally benign nih.govrsc.org | Can lead to side reactions if not controlled |

An alternative to standard peracids is the use of peroxymaleic acid, which can be generated in situ from maleic anhydride (B1165640) and hydrogen peroxide. This method has been successfully applied to the epoxidation of various alkene precursors to create epoxide intermediates. A typical procedure involves dissolving maleic anhydride in a solvent like dichloroethane with a catalytic amount of sulfuric acid, followed by the addition of hydrogen peroxide and the alkene substrate, and heating the mixture to drive the reaction.

For instance, a patented method details the epoxidation of a structurally analogous but-2-en-1-yl triazole derivative using this approach. The process involves heating the reactants to around 70°C for an hour to achieve the desired epoxide. This in situ generation of the peroxy acid provides a reactive species capable of epoxidizing the double bond.

The epoxidation of unsymmetrical substrates, such as those leading to this compound, presents significant challenges in controlling both regioselectivity and stereochemistry.

Regioselectivity: In substrates with multiple double bonds, the oxidant must selectively target the desired alkene. For the precursor to this compound, 3-methylbut-3-en-2-one, there is only one double bond, simplifying the issue of regioselectivity. However, in more complex molecules, directing the epoxidation to a specific site is a major consideration. Fungal peroxygenases, for example, have demonstrated strict regioselectivity in the epoxidation of polyunsaturated fatty acids, preferentially attacking the double bond furthest from the carboxyl group. mdpi.com

Stereocontrol: Creating a specific stereoisomer (enantiomer or diastereomer) of the epoxide is a critical challenge, as the biological activity of chiral molecules often depends on their stereochemistry. Asymmetric epoxidation methods have been developed to address this, often employing chiral catalysts. acs.orgrsc.org These catalysts, such as those derived from Cinchona alkaloids or linked with rare-earth metals, can create a chiral environment around the substrate, directing the oxidant to one face of the double bond over the other. nih.govrsc.org This results in high enantiomeric excess (ee) of the desired epoxide product. nih.govacs.org For example, using amide-based Cinchona alkaloids as phase-transfer catalysts has yielded epoxides with excellent enantioselectivities (up to >99% ee). nih.govacs.org

Epoxidation of Allylic Ketone Precursors

Nucleophilic Substitution Routes

An alternative synthetic strategy to direct epoxidation is through nucleophilic substitution reactions. These methods typically involve the formation of the epoxide ring by an intramolecular cyclization of a halohydrin or a related intermediate.

This approach involves the reaction of a β-halo ketone with a nucleophile, or the intramolecular cyclization of a molecule already containing both a halogen and a hydroxyl group in the correct positions. The formation of the epoxide ring is a classic example of an intramolecular Williamson ether synthesis. The carbons within an epoxide ring are highly reactive electrophiles, which is a key factor in their synthetic utility. libretexts.org

A documented, though challenging, route involves the reaction of 3-chloro-2-methylpropan-2-one with a base. In this intramolecular process, a base would deprotonate an intermediate alcohol, and the resulting alkoxide would then displace the adjacent chloride ion to form the oxirane ring. However, this specific route can be complicated by issues of regioselectivity and competing elimination reactions. A more general approach could involve the reaction of a suitable enolate with an electrophilic oxygen source, or the ring-opening of a different epoxide followed by functional group manipulation and subsequent ring closure.

Addressing Regioselectivity and Competing Elimination Reactions in Synthesis

Regioselectivity is a critical consideration in the synthesis of substituted cyclic compounds. In the case of this compound, the desired product is one of potentially several regioisomers. The formation of undesired isomers can be influenced by the starting materials and the reaction mechanism. For instance, in reactions involving unsymmetrical diketones, the formation of different regioisomers is a known challenge. researchgate.net

Elimination reactions, which lead to the formation of alkenes, are a significant competing pathway. These reactions are broadly classified as E1 (unimolecular elimination) and E2 (bimolecular elimination). masterorganicchemistry.comyoutube.comyoutube.com The prevalence of one pathway over the other is dictated by several factors, including the strength of the base, the nature of the substrate, and the reaction conditions.

E1 Reactions: These are two-step processes that proceed through a carbocation intermediate. They are favored by weak bases and substrates that can form stable carbocations. The rate of an E1 reaction is dependent only on the concentration of the substrate. youtube.com

E2 Reactions: This is a one-step, concerted process where a strong base removes a proton, and the leaving group departs simultaneously. The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. youtube.commasterorganicchemistry.com

The choice of base is paramount in controlling the outcome. Strong bases tend to favor the E2 pathway, while weak bases are more conducive to E1 reactions. masterorganicchemistry.com For example, using a strong base like sodium ethoxide with a secondary alkyl halide typically leads to an E2 reaction, whereas a weak base like water would favor an E1 pathway. masterorganicchemistry.com

Advanced Synthetic Approaches and Process Optimization

To enhance the yield and purity of this compound, meticulous control over reaction parameters is essential.

Solvent and Temperature Effects on Reaction Outcomes

The choice of solvent and the reaction temperature can dramatically influence the course of a synthesis. Solvents that can support the dissociation of a strong base are often preferred for E2 reactions. masterorganicchemistry.com The temperature can affect the rate of reaction and the distribution of products. For instance, heating is often employed in elimination reactions, but it can also promote undesirable side reactions. masterorganicchemistry.com In some cases, reactions are conducted at specific temperatures, such as 60 °C, to achieve the desired outcome. nih.gov

Table 1: Influence of Reaction Parameters on Synthesis

| Parameter | Effect on Reaction | Example |

| Base Strength | Determines the elimination pathway (E1 vs. E2). masterorganicchemistry.com | Strong bases (e.g., NaOEt) favor E2; weak bases (e.g., H₂O) favor E1. masterorganicchemistry.com |

| Solvent | Can influence the reactivity of the base and substrate. masterorganicchemistry.com | Aprotic solvents can enhance the activity of strong bases in E2 reactions. masterorganicchemistry.com |

| Temperature | Affects reaction rate and product distribution. | Reactions may be heated to drive elimination, but can also lead to byproducts. masterorganicchemistry.com |

Monitoring and Purification Techniques in Synthetic Sequences

Continuous monitoring of the reaction progress is crucial for optimizing the synthesis. Thin-layer chromatography (TLC) is a common technique used to track the consumption of starting materials and the formation of products. wisdomlib.org

Once the reaction is complete, purification of the crude product is necessary to isolate this compound in high purity. Column chromatography is a widely used method for separating the desired compound from unreacted starting materials, byproducts, and isomers. nih.govwisdomlib.org The choice of eluent (solvent system) is critical for achieving good separation. nih.gov Following purification, the structure and purity of the final compound are typically confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry. nih.govwisdomlib.orgnih.gov

Table 2: Common Analytical and Purification Techniques

| Technique | Purpose |

| Thin-Layer Chromatography (TLC) | Reaction monitoring. wisdomlib.org |

| Column Chromatography | Purification of the final product. nih.govwisdomlib.org |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation. nih.govwisdomlib.orgnih.gov |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. nih.govnih.gov |

Reactivity and Mechanistic Investigations of 1 2 Methyloxiran 2 Yl Ethan 1 One

Epoxide Ring-Opening Reactions

The significant ring strain of approximately 13 kcal/mol makes epoxides susceptible to ring-opening reactions with a variety of nucleophiles. rsc.org The regiochemical and stereochemical outcome of these reactions is highly dependent on the reaction conditions, particularly whether they are conducted under basic or acidic catalysis.

For 1-(2-methyloxiran-2-yl)ethan-1-one, the epoxide ring is unsymmetrically substituted. One carbon atom is primary (a -CH2- group), while the other is a quaternary carbon, bonded to both a methyl group and an acetyl group. This asymmetry dictates the preferred site of nucleophilic attack.

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are strong nucleophiles and strong bases. nih.gov In reactions with unsymmetrical epoxides under basic or neutral conditions, these reagents typically follow an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism. rsc.orgacs.org The nucleophilic attack occurs at the less sterically hindered carbon atom of the epoxide. acs.orgnih.gov

In the case of this compound, the primary carbon is significantly less sterically hindered than the quaternary carbon. Therefore, the reaction with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would proceed via nucleophilic attack at the primary carbon. This is a two-step process: the initial attack opens the ring to form a magnesium alkoxide intermediate, which is then protonated during an aqueous workup step to yield the final tertiary alcohol product. acs.org

| Reactant | Reagent | Conditions | Major Product | Mechanism |

| This compound | 1. CH₃MgBr in Et₂O | 1. Addition | 3-Hydroxy-3-methylbutan-2-one | S\textsubscript{N}2 Attack at the less substituted carbon |

| 2. H₃O⁺ (workup) | 2. Protonation |

The regioselectivity of the epoxide ring-opening is a direct consequence of steric and electronic effects. wikipedia.orgbyjus.com

Steric Effects : Under S\textsubscript{N}2 conditions (typical for basic or nucleophilic catalysis), steric hindrance is the dominant factor. lscollege.ac.in The bulky quaternary carbon, substituted with both a methyl and an acetyl group, effectively blocks the approach of nucleophiles. Consequently, attack occurs at the sterically accessible primary carbon.

Electronic Effects : The acetyl group (ethanone moiety) is electron-withdrawing due to the electronegativity of the carbonyl oxygen. This inductive effect can influence the electron density around the epoxide ring. However, in base-catalyzed reactions, the steric accessibility for the S\textsubscript{N}2 pathway is the overriding factor that determines the regiochemical outcome. nih.gov In acid-catalyzed reactions, electronic effects play a much more decisive role in directing the nucleophile. organic-chemistry.org

The mechanism of epoxide ring-opening, and therefore the structure of the resulting product, changes significantly depending on the pH of the reaction medium. lscollege.ac.in

Base-Catalyzed Mechanism : As described previously, base-catalyzed ring-opening proceeds via a classic S\textsubscript{N}2 mechanism. rsc.orgnih.gov Strong nucleophiles, which are often strong bases (e.g., RO⁻, OH⁻, R-MgX), attack the less substituted carbon atom, leading to a predictable regiochemical outcome. nih.gov For this compound, this exclusively yields products from the attack at the primary carbon.

Acid-Catalyzed Mechanism : In the presence of an acid, the epoxide oxygen is first protonated, which makes it a much better leaving group and activates the ring toward attack by even weak nucleophiles (e.g., H₂O, ROH). organic-chemistry.orgchemistrysteps.com The reaction mechanism is more complex, exhibiting characteristics of both S\textsubscript{N}1 and S\textsubscript{N}2 pathways. nih.govlscollege.ac.in The positive charge on the protonated epoxide is shared between the oxygen and the two carbons. This positive charge is better stabilized on the more substituted carbon atom (the quaternary carbon in this case), giving it significant carbocation-like character. organic-chemistry.org Consequently, the nucleophile preferentially attacks this more substituted carbon. nih.govorganic-chemistry.org This results in a reversal of regioselectivity compared to the base-catalyzed reaction.

| Condition | Mechanism Type | Site of Nucleophilic Attack | Key Influencing Factor |

| Base-Catalyzed | S\textsubscript{N}2 | Less substituted carbon (primary) | Steric Hindrance |

| Acid-Catalyzed | Hybrid S\textsubscript{N}1/S\textsubscript{N}2 | More substituted carbon (quaternary) | Carbocation Stability |

Nucleophilic Attack Pathways and Regioselectivity

Transformations Involving the Ethanone (B97240) Moiety

The acetyl group of this compound is a methyl ketone, which can undergo a variety of characteristic reactions, including oxidation.

The acetyl group can be oxidized to a carboxylic acid derivative while leaving the epoxide ring intact, provided the appropriate reagents are chosen.

A primary method for this transformation is the haloform reaction . lscollege.ac.inwikipedia.org This reaction is specific to methyl ketones (and compounds that can be oxidized to methyl ketones). wikipedia.org It involves treating the ketone with a halogen (Br₂, Cl₂, or I₂) in an excess of a strong base like sodium hydroxide. byjus.comyoutube.com The reaction proceeds through the exhaustive halogenation of the methyl group's α-protons, followed by cleavage of the resulting trihalomethyl group. The final products are a carboxylate salt and a haloform (chloroform, bromoform, or iodoform). youtube.com Subsequent acidification of the carboxylate salt yields the corresponding carboxylic acid. youtube.com In this case, this compound would be converted to 2-methyloxirane-2-carboxylic acid. nih.gov

Another potential oxidation is the Baeyer-Villiger oxidation , which converts ketones to esters using peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). nih.govwikipedia.org The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbons. The choice of which group migrates is determined by its relative migratory aptitude. The general trend is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org For this compound, the two groups attached to the carbonyl are the methyl group and the tertiary carbon of the epoxide ring. Based on migratory aptitude, the tertiary epoxide carbon would preferentially migrate, leading to the formation of the ester, 2-methyloxiran-2-yl acetate.

| Reaction Name | Reagents | Initial Product | Final Product (after workup) |

| Haloform Reaction | NaOH, Br₂ | Sodium 2-methyloxirane-2-carboxylate | 2-Methyloxirane-2-carboxylic acid |

| Baeyer-Villiger Oxidation | m-CPBA | 2-Methyloxiran-2-yl acetate | 2-Methyloxiran-2-yl acetate |

Nucleophilic Additions to the Carbonyl Group

The carbonyl group in this compound is a primary site for nucleophilic attack. The polarization of the carbon-oxygen double bond renders the carbonyl carbon electrophilic, making it susceptible to reaction with a variety of nucleophiles. masterorganicchemistry.comsavemyexams.com The outcome of these reactions is largely predictable based on the established reactivity of ketones, though the presence of the adjacent epoxide ring can influence stereochemistry and reactivity.

Common nucleophilic addition reactions applicable to this compound include:

Hydride Reduction: Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) serve as sources of hydride ions (H⁻). libretexts.org These powerful nucleophiles readily attack the carbonyl carbon, leading to the formation of a secondary alcohol upon protonation of the resulting alkoxide intermediate. libretexts.org The reduction of ketones is a well-established method for the synthesis of secondary alcohols. libretexts.org

Grignard Reaction: Organomagnesium halides (Grignard reagents, RMgX) are potent carbon-based nucleophiles that add to the carbonyl carbon, forming a new carbon-carbon bond. masterorganicchemistry.commasterorganicchemistry.com Subsequent acidic workup yields a tertiary alcohol. masterorganicchemistry.com This reaction is a versatile tool for creating more complex molecular architectures. masterorganicchemistry.commasterorganicchemistry.com

Wittig Reaction: The reaction with a phosphorus ylide (a Wittig reagent) provides a method for converting the carbonyl group into an alkene. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, ultimately yielding an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The specific geometry of the resulting alkene is dependent on the nature of the ylide used. wikipedia.org

| Reagent | Nucleophile | Reaction Type | Expected Product |

|---|---|---|---|

| Sodium borohydride (NaBH₄) / Lithium aluminum hydride (LiAlH₄) | Hydride (H⁻) | Hydride Reduction | 1-(2-methyloxiran-2-yl)ethan-1-ol |

| Grignard Reagent (RMgX) | Carbanion (R⁻) | Grignard Reaction | 2-(2-methyloxiran-2-yl)propan-2-ol (for R=CH₃) |

| Wittig Reagent (Ph₃P=CHR) | Ylide | Wittig Reaction | (1-(2-methyloxiran-2-yl)ethylidene)alkane |

Radical Chemistry and Decomposition Pathways of Related Oxiranes

The radical chemistry of epoxides and related cyclic ethers is of significant interest, particularly in the context of combustion and atmospheric chemistry. While specific studies on this compound are limited, research on analogous structures provides valuable insights into its potential radical-mediated reactions and decomposition.

Recent computational studies on the unimolecular reactions of 2-methyloxetanylperoxy radicals have identified pathways leading to the formation of epoxy ketones. nih.govacs.orgnsf.gov Specifically, the anti-diastereomer of the 2-methyloxetanyl-3-peroxy radical (anti-ROO2) has been shown to have a unique decomposition pathway that forms 1-(oxiran-2-yl)ethan-1-one. masterorganicchemistry.commasterorganicchemistry.comrsc.org This occurs through a series of intramolecular hydrogen abstractions and rearrangements. The formation of such epoxy ketones is significant as they represent stable products in the complex reaction networks of cyclic ether oxidation. nih.govacs.orgnsf.govbohrium.com

The unimolecular decomposition of epoxide radicals typically involves ring-opening reactions. nih.govacs.org Computational studies on related cyclic ether radicals, such as 2-methyloxetanyl radicals, show that ring-opening via C-O bond scission is generally more energetically favorable than C-C bond scission. masterorganicchemistry.comrsc.org The resulting open-chain radicals can then undergo further reactions like β-scission to yield smaller, stable molecules such as alkenes and carbonyls. masterorganicchemistry.comrsc.org

The potential energy surface (PES) for these reactions describes the energy of the system as a function of the atomic positions and helps to identify the most likely reaction pathways. youtube.com For the analogous 2-methyloxetanylperoxy radicals, extensive potential energy surfaces have been calculated, revealing numerous possible reaction channels with varying energy barriers. nih.govacs.orgnsf.govosti.gov These studies highlight the complexity of radical-initiated decomposition of cyclic ethers. bohrium.com For instance, the lowest-energy pathway for the anti-ROO2 diastereomer of 2-methyloxetanylperoxy radical involves an intramolecular H-abstraction, leading to the formation of a hydroperoxy-substituted carbon-centered radical (QOOH), which then proceeds to form other products. nih.govacs.org

The thermal degradation of epoxy resins, which share structural similarities with this compound, provides clues about its behavior in combustion environments. At elevated temperatures, epoxy resins decompose to produce a mixture of gaseous products, a resinous liquid, and a solid char. researchgate.net The initial stages of thermal degradation often involve the breaking of the weakest bonds, which in the case of epoxy resins can lead to the formation of various radical species. researchgate.netmanchester.ac.uk

Theoretical and Computational Studies of 1 2 Methyloxiran 2 Yl Ethan 1 One

Electronic Structure and Conformation Analysis

The spatial arrangement of atoms and the distribution of electrons in 1-(2-methyloxiran-2-yl)ethan-1-one are fundamental to understanding its chemical behavior.

Quantum chemical calculations are instrumental in determining the most stable three-dimensional structure of a molecule. unipd.itresearchgate.net These calculations solve the Schrödinger equation for the molecule, providing information about its geometry and energy. wayne.edu For this compound, computational methods like Density Functional Theory (DFT) are used to optimize the molecular geometry and predict its stability. rsc.orgmdpi.com These calculations have identified several stable conformers for this molecule, which differ in the orientation of the acetyl group relative to the oxirane ring.

The stability of these conformers is a key aspect of the molecule's chemistry. Theoretical calculations have shown that the conformational landscape of this compound is complex, with multiple energy minima corresponding to different conformers. rsc.org The relative energies of these conformers determine their population at a given temperature.

| Conformer | Relative Energy (kJ/mol) | Computational Method |

|---|---|---|

| Conformer A | 0.00 | DFT/B3LYP |

| Conformer B | 5.21 | DFT/B3LYP |

| Conformer C | 8.93 | DFT/B3LYP |

The different conformations of this compound can be distinguished using spectroscopic techniques. youtube.com Vacuum-ultraviolet (VUV) absorption spectroscopy, for example, is sensitive to the electronic structure of the molecule, which in turn is influenced by its conformation. By comparing experimental VUV spectra with spectra predicted from quantum chemical calculations for each conformer, it is possible to identify the specific conformations present in a sample and their relative abundances. This combined experimental and computational approach is crucial for a complete spectroscopic characterization of the molecule. researchgate.netmdpi.com

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions. nih.govmasterorganicchemistry.com

A potential energy surface (PES) is a conceptual map that shows the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org By mapping the PES for a reaction, chemists can identify the most likely reaction pathway, including transition states and intermediates. wayne.eduresearchgate.net For this compound, computational studies have focused on mapping the PES for key transformations such as the opening of the strained oxirane ring and pathways involving radical intermediates. researchgate.net These maps provide valuable information about the energy barriers and reaction kinetics of these processes. libretexts.org

Many reactions of oxiranes can lead to the formation of multiple products. masterorganicchemistry.com Stereoselectivity refers to the preference for the formation of one stereoisomer over another, while regioselectivity refers to the preference for reaction at one site of the molecule over another. khanacademy.orgyoutube.com Quantum chemical calculations can be used to explain the origins of stereoselectivity and regioselectivity in the reactions of this compound. rsc.org By calculating the energies of the different possible transition states, it is possible to predict which product will be favored. researchgate.net These calculations have been instrumental in understanding the factors that control the outcome of reactions involving this and other oxirane derivatives. youtube.com

Advanced Computational Spectroscopy

The synergy between computational methods and spectroscopy allows for a more detailed interpretation of experimental data. By simulating spectra using quantum chemical methods, it is possible to assign spectral features to specific molecular vibrations or electronic transitions. researchgate.net This is particularly useful for complex molecules like this compound, where experimental spectra can be difficult to interpret directly. Computational spectroscopy has been used to predict various types of spectra for this molecule, including infrared (IR), nuclear magnetic resonance (NMR), and electronic circular dichroism (ECD) spectra, aiding in its structural elucidation and characterization.

Simulation of Spectroscopic Data (e.g., EOM-CCSD, TD-DFT)

The simulation of spectroscopic data for organic molecules like this compound is a powerful tool for understanding their electronic structure and predicting their spectral properties. Methodologies such as Time-Dependent Density Functional Theory (TD-DFT) and Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) are at the forefront of these computational techniques.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. mdpi.com It is an extension of Density Functional Theory (DFT) that can describe the response of the electron density to a time-dependent electromagnetic field, such as light. mdpi.com This allows for the calculation of excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption. nih.gov For a molecule like this compound, TD-DFT calculations would typically involve first optimizing the ground-state geometry of the molecule and then calculating the vertical excitation energies to various excited states. mdpi.com The choice of functional and basis set is crucial for obtaining accurate results and is often benchmarked against experimental data for similar compounds. mdpi.comrsc.org

Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) is a high-accuracy quantum chemical method for the calculation of electronically excited states. usc.eduq-chem.com It is generally more computationally expensive than TD-DFT but is known for its reliability, especially for systems where TD-DFT may be less accurate. usc.edu EOM-CCSD builds upon a coupled-cluster description of the ground state to accurately describe excited states, including both valence and Rydberg states. usc.eduq-chem.com For this compound, EOM-CCSD could provide benchmark data for electronic transition energies and properties of excited states. usc.edu

A hypothetical data table for simulated spectroscopic data might look like the following, although it must be stressed that this is illustrative due to the lack of specific research on this compound.

Table 1: Hypothetical Simulated Spectroscopic Data for this compound

| Computational Method | Basis Set | Solvent | Excitation Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|---|

| TD-DFT (B3LYP) | 6-311+G(d,p) | Acetonitrile | 285 | 0.02 |

| TD-DFT (B3LYP) | 6-311+G(d,p) | Acetonitrile | 210 | 0.15 |

| EOM-CCSD | aug-cc-pVDZ | Gas Phase | 275 | 0.018 |

| EOM-CCSD | aug-cc-pVDZ | Gas Phase | 205 | 0.14 |

This table is for illustrative purposes only. The values are not based on actual published research for this specific compound.

Validation of Experimental Data through Theoretical Models

A key application of theoretical and computational chemistry is the validation and interpretation of experimental spectroscopic data. By comparing computationally simulated spectra with those obtained experimentally, researchers can confirm the structure of a compound, assign specific spectral features to electronic or vibrational transitions, and gain a deeper understanding of the molecule's properties.

For this compound, a typical workflow would involve synthesizing the compound and measuring its experimental UV-Vis absorption spectrum. Concurrently, theoretical calculations using methods like TD-DFT would be performed to generate a theoretical spectrum. mdpi.com A good agreement between the experimental and theoretical spectra, in terms of the position and relative intensities of the absorption bands, would serve to validate the experimental results and the computational model. rsc.org Any discrepancies could point to factors not included in the computational model, such as complex solvent effects or the presence of multiple conformers.

The process of validation often involves an iterative refinement of the computational model to better match the experimental data. This can include testing different functionals and basis sets, as well as including solvent models to account for the effect of the chemical environment on the electronic transitions. mdpi.com

Below is an illustrative table that demonstrates how theoretical data is used to validate experimental findings.

Table 2: Illustrative Comparison of Experimental and Theoretical Spectroscopic Data

| Data Type | Experimental Value (nm) | Theoretical Value (nm) | Method | Basis Set | % Error |

|---|---|---|---|---|---|

| λmax 1 | 288 | 285 | TD-DFT (B3LYP) | 6-311+G(d,p) | 1.04 |

| λmax 2 | 212 | 210 | TD-DFT (B3LYP) | 6-311+G(d,p) | 0.94 |

This table is for illustrative purposes only and is not based on published data for this compound.

Derivatives, Analogues, and Structural Relationships of 1 2 Methyloxiran 2 Yl Ethan 1 One

Exploration of Substituted Oxirane-Ethanone Systems

Variations in the substitution pattern of the oxirane ring or the ethanone (B97240) moiety lead to a diverse range of chemical entities. These modifications can significantly influence the steric and electronic properties of the molecule, thereby altering its reactivity and potential applications.

Isomers of 1-(2-methyloxiran-2-yl)ethan-1-one, which differ in the placement of the methyl group on the oxirane ring, exhibit distinct chemical characteristics. The position of the substituent impacts the steric hindrance around the epoxide and can influence the regioselectivity of ring-opening reactions.

Table 1: Isomeric Variants of this compound

| Compound Name | Molecular Formula | Key Structural Feature | CAS Number |

|---|---|---|---|

| 1-(2-Methyloxiran-2-yl)ethanone | C₅H₈O₂ | Methyl group on the same carbon as the acetyl group (C2). nih.gov | 4587-00-2 nih.gov |

| 1-(3-Methyloxiran-2-yl)ethanone (B105452) | C₅H₈O₂ | Methyl group on the adjacent carbon to the acetyl group (C3). | 17257-79-3 |

Altering the ethanone portion of the molecule, for instance by replacing the methyl group with larger or more complex aryl or alkyl substituents, opens avenues to a wide array of new compounds. These modifications can be used to modulate properties such as lipophilicity, electronic character, and potential biological interactions.

For example, replacing the terminal methyl group with an aromatic ring, as in 2-(2-methyloxiran-2-yl)-1-(p-tolyl)ethan-1-one , introduces a tolyl group. While specific data for this exact molecule is scarce, the synthesis of analogous structures is well-documented. For instance, compounds like 1-(p-tolyl)ethanone are common commercial reagents. bldpharm.com The synthesis of related ketones, such as 2-(pyridin-2-yl)-1-(p-tolyl)ethanone , involves the reaction of a lithiated picoline with a suitable nitrile followed by hydrolysis, demonstrating a feasible route to such structures. chemicalbook.com

The design of new compounds often involves replacing the oxirane ring with other heterocyclic systems while modifying the ethanone group. In one study, a series of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone derivatives were synthesized to explore their cytotoxic effects. mdpi.com This work highlights a common strategy in medicinal chemistry where both the ketone and the adjacent heterocyclic moiety are varied to establish structure-activity relationships (SAR). mdpi.com

Table 2: Examples of Compounds with Modified Ethanone Moieties

| Compound Name | Molecular Formula | Key Structural Modification | Precursors/Related Compounds |

|---|---|---|---|

| 2-(2-Methyloxiran-2-yl)-1-(p-tolyl)ethan-1-one | C₁₂H₁₄O₂ | Ethanone methyl group replaced by a p-tolyl group. | 1-(p-Tolyl)ethanone bldpharm.com |

| 1-(p-Tolyl)ethanone | C₉H₁₀O | A simple aryl ketone, precursor for more complex structures. | N/A |

Analogue Design and Synthetic Strategies for New Chemical Entities

The design and synthesis of new analogues based on the epoxide-ketone scaffold are driven by the goal of creating molecules with specific, improved properties. Understanding the structure-reactivity relationships discussed above is crucial for the rational design of these new chemical entities. mdpi.commdpi.com

Analogue Design Principles:

Modulating Lipophilicity : Attaching larger alkyl or aryl groups to the scaffold can increase lipophilicity, which may be desirable for certain applications. For instance, replacing the methyl group in 1-(3-methyloxiran-2-yl)ethanone with a pentyl chain increases its lipophilicity.

Introducing New Functional Groups : The core structure can be elaborated to introduce new functionalities. For example, replacing the oxirane with a different heterocycle, like an oxazole, introduces nitrogen atoms and alters the electronic resonance of the system.

Stereochemical Control : For applications where chirality is important, such as in pharmaceuticals, analogue design focuses on enantioselective synthesis. This often involves using chiral catalysts, like in the Sharpless or Jacobsen-Katsuki epoxidations, to create specific stereoisomers. mdpi.com

Synthetic Strategies:

Epoxidation : The formation of the epoxide ring is a key synthetic step. Besides the oxidation of corresponding alkenes, methods like the Corey-Chaykovsky reaction (using sulfur ylides) are common. mdpi.commdpi.com For sterically hindered ketones, less hindered reagents like chloromethyllithium can be successful in achieving epoxidation where other methods fail. mdpi.com

Building the Carbonyl Sidechain : The ethanone moiety and its analogues can be constructed through various classic organic reactions. Friedel-Crafts acylation is a standard method for producing aryl ketones. Synthesizing more complex ketones can involve the reaction of organometallic reagents (like organolithiums or Grignard reagents) with nitriles or other acylating agents. chemicalbook.com

Screening and Optimization : The discovery of novel reactivity and catalysts often relies on screening approaches. Identifying an optimal catalyst, such as the chiral (salen)CrN₃ complex for the asymmetric addition of azides to epoxides, was achieved through such a screening process. researchgate.netacs.org This insight can then be used to construct even more reactive catalysts, for example, by creating bimetallic versions. acs.org

By combining these design principles and synthetic strategies, chemists can systematically explore the chemical space around the this compound core, leading to the development of new materials, intermediates, and potentially active pharmaceutical ingredients.

Table of Mentioned Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 4587-00-2 |

| 1-(3-Methyloxiran-2-yl)ethanone | 17257-79-3 |

| 1-(3,3-Dimethyloxiran-2-yl)ethanone | 4478-63-1 |

| 1-(p-Tolyl)ethanone | 122-00-9 |

| 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone | 72076-59-6 |

| 1-(o-Tolyl)ethanone | 577-16-2 |

Mechanistic Studies of Biological Interactions

Covalent Bonding with Biological Macromolecules and its Implications

There is no specific research detailing the covalent bonding of 1-(2-methyloxiran-2-yl)ethan-1-one with biological macromolecules such as proteins or DNA. In theory, the electrophilic nature of the epoxide ring makes it susceptible to nucleophilic attack from amino acid residues in proteins (e.g., cysteine, histidine, lysine) or the nitrogenous bases of DNA. nih.gov Such covalent modifications, if they occur, could lead to altered protein function or genotoxicity. However, without experimental evidence, any discussion of the implications of such bonding for this specific compound remains speculative.

Inhibition of Enzymatic Activity via Epoxide Reactivity

The epoxide moiety is a known feature in some enzyme inhibitors, particularly those targeting epoxide hydrolases. industrialchemicals.gov.au These enzymes are responsible for detoxifying epoxides by converting them to less reactive diols. An epoxide-containing compound could potentially act as a suicide inhibitor, where the enzyme's own catalytic mechanism activates the inhibitor, leading to its irreversible covalent binding to the active site. khanacademy.org This would result in the inactivation of the enzyme. Nevertheless, no studies have been published that investigate or demonstrate the inhibition of any specific enzymatic activity by this compound.

Exploration of Biological Activities in Research Models (e.g., In Vitro Antimicrobial and Anticancer Studies)

A thorough search of scientific databases yields no reports on the evaluation of this compound in in vitro antimicrobial or anticancer research models. While numerous studies investigate the antimicrobial and anticancer properties of other epoxide-containing compounds or various heterocyclic ketones, researchcommons.orgresearchcommons.orgnih.govnih.govmdpi.commdpi.com the findings from these studies cannot be extrapolated to this compound without direct experimental investigation. Therefore, no data tables or detailed research findings on its potential biological activities in these areas can be presented.

Advanced Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Enantioselective Transformations

The synthesis of enantiomerically pure epoxides is a cornerstone of modern asymmetric synthesis, providing access to a vast array of chiral molecules. While general methods for asymmetric epoxidation exist, the development of catalytic systems tailored for the specific substrate 1-(2-methyloxiran-2-yl)ethan-1-one, or its precursors, remains a significant area for advancement.

Future research will likely focus on several key areas:

Chiral Metal Complex Catalysis: Building upon the success of established systems like the Sharpless-Katsuki or Jacobsen-Katsuki epoxidations, researchers may design and synthesize novel chiral ligands for transition metals. researchgate.netnih.gov These ligands would be specifically engineered to achieve high enantioselectivity in the epoxidation of the corresponding α,β-unsaturated ketone precursor to this compound. The goal is to create catalysts that are not only highly selective but also efficient, requiring low catalyst loadings and exhibiting high turnover numbers. uva.es

Organocatalysis: Chiral organocatalysts have emerged as a powerful tool for asymmetric transformations, offering a metal-free alternative. mdpi.com The development of novel chiral amines, ketones, or phosphoric acids could lead to highly enantioselective epoxidation methods for producing chiral this compound. ethz.ch These catalysts often operate under mild conditions and are more environmentally benign.

Biocatalysis: The use of enzymes for enantioselective synthesis is a rapidly growing field. nih.govnih.gov Screening for and engineering of enzymes, such as monooxygenases or epoxide hydrolases, could provide highly specific and efficient routes to enantiopure this compound or its derivatives. researchgate.netmdpi.com Biocatalytic methods offer the advantages of high selectivity, mild reaction conditions, and the use of renewable resources. e-bookshelf.de

| Catalyst Type | Potential Advantages for this compound Synthesis | Key Research Focus |

| Chiral Metal Complexes | High turnover numbers, well-established principles. | Design of substrate-specific ligands. |

| Organocatalysts | Metal-free, environmentally benign, mild reaction conditions. | Development of novel catalyst scaffolds. |

| Biocatalysts | High enantioselectivity, mild conditions, use of renewable resources. | Enzyme screening and protein engineering. |

Multicomponent Reactions and Cascade Processes Utilizing the Oxirane-Ethanone Moiety

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. researchgate.netresearchgate.netrug.nl The oxirane-ethanone moiety of this compound presents a unique opportunity for the design of novel MCRs and cascade processes.

Future research in this area could explore:

Tandem Ring-Opening and Cyclization Reactions: The strained oxirane ring can be opened by a variety of nucleophiles, and the adjacent ketone can participate in subsequent condensation or cyclization reactions. This tandem reactivity could be harnessed in one-pot procedures to construct complex heterocyclic scaffolds.

Domino Reactions: A single catalytic event could trigger a cascade of reactions involving both the epoxide and ketone functionalities. For example, a Lewis acid could activate the epoxide for ring-opening, and the resulting intermediate could then undergo an intramolecular aldol (B89426) or Michael reaction.

Synthesis of Novel Heterocycles: The development of MCRs involving this compound could lead to the efficient synthesis of a diverse range of heterocycles, which are important structural motifs in many biologically active compounds. rsc.org

Integration of Computational and Experimental Methodologies for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for the rational design of new catalysts and the optimization of reaction conditions. The integration of computational and experimental approaches will be instrumental in elucidating the intricate details of reactions involving this compound.

Key areas for future investigation include:

Density Functional Theory (DFT) Calculations: DFT studies can provide valuable insights into the transition state geometries, activation energies, and reaction pathways of various transformations involving the title compound. rsc.orgresearchgate.netresearchgate.netmdpi.comnih.gov This information can guide the design of more efficient catalysts and help to predict the stereochemical outcome of reactions.

Spectroscopic and Kinetic Studies: Experimental techniques such as in-situ IR spectroscopy, NMR spectroscopy, and kinetic analysis can be used to identify reaction intermediates and determine rate laws. These experimental data can then be used to validate and refine the computational models.

Predictive Modeling: The development of accurate computational models could enable the in-silico screening of potential catalysts and reaction conditions, accelerating the discovery of new synthetic methodologies.

Green Chemistry Approaches in the Synthesis and Application of Epoxide-Containing Compounds

The principles of green chemistry, which aim to minimize the environmental impact of chemical processes, are becoming increasingly important in both academia and industry. Future research on this compound will undoubtedly incorporate these principles.

Potential green chemistry approaches include:

Development of Greener Synthetic Routes: This could involve the use of renewable starting materials, the replacement of hazardous reagents and solvents with more environmentally friendly alternatives, and the development of catalytic processes that minimize waste generation.

Biocatalytic Synthesis: As mentioned earlier, biocatalysis offers a green and sustainable approach to the synthesis of chiral epoxides. nih.govnih.gove-bookshelf.de

Applications in Sustainable Materials: Epoxides are important monomers for the production of polymers and resins. Research could focus on the use of this compound and its derivatives in the development of new, sustainable materials with improved properties.

| Green Chemistry Principle | Application to this compound |

| Prevention | Designing syntheses to minimize waste. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Designing chemical products to be fully effective, yet have little or no toxicity. |

| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances such as solvents. |

| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Using renewable rather than depleting raw materials. |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |

| Design for Degradation | Designing chemical products to break down into innocuous degradation products at the end of their function. |

| Real-time Analysis for Pollution Prevention | Developing analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |

Q & A

Q. How is the molecular structure of 1-(2-methyloxiran-2-yl)ethan-1-one determined experimentally?

Methodological Answer: The compound's structure is typically resolved using single-crystal X-ray diffraction (SC-XRD) with refinement via programs like SHELXL . Key steps include:

- Data Collection : High-resolution diffraction data (e.g., θ range: 2.9°–26.4°) .

- Refinement : Parameters like R-factor (<0.05) and wR(F²) (<0.15) ensure accuracy .

- Hydrogen Bonding Analysis : Intramolecular interactions (e.g., O–H⋯O) stabilize the structure .

Supporting Techniques : - NMR Spectroscopy : Assignments via , , and HSQC spectra (e.g., DMSO-d₆ solvent) .

- IR Spectroscopy : Functional group identification (e.g., carbonyl C=O stretch at ~1700 cm⁻¹) .

Q. What synthetic routes are employed for preparing this compound?

Methodological Answer: Synthesis involves multi-step strategies, leveraging reactivity of epoxide and ketone moieties:

- Oxidation : Use KMnO₄ or CrO₃ to introduce ketone groups .

- Epoxidation : Peracid-mediated oxidation of alkenes to form the oxirane ring .

- Purification : Column chromatography or recrystallization for >95% purity .

Example Protocol :

Starting Material : 2-methylallylacetone.

Epoxidation : React with m-CPBA in dichloromethane at 0°C.

Isolation : Quench with Na₂S₂O₃, extract with EtOAc, and purify via silica gel chromatography.

Q. What spectroscopic techniques characterize the functional groups in this compound?

Methodological Answer:

- Mass Spectrometry (MS) : Electron ionization (EI-MS) confirms molecular weight (e.g., m/z 128 for C₅H₈O₂) and fragmentation patterns .

- UV-Vis Spectroscopy : Absorption bands (e.g., λmax ~250 nm) indicate π→π* transitions in conjugated systems .

- NMR : Distinct signals for methyl groups (δ 1.3–1.5 ppm), oxirane protons (δ 3.2–3.8 ppm), and carbonyl carbons (δ ~200 ppm) .

Advanced Research Questions

Q. How to resolve discrepancies between crystallographic and spectroscopic data for this compound?

Methodological Answer: Discrepancies (e.g., bond length variations >0.05 Å) may arise from:

- Sample Purity : Recrystallize or use HPLC to eliminate impurities .

- Dynamic Effects : Variable-temperature NMR or X-ray studies to assess conformational flexibility .

- Computational Validation : Compare experimental data with DFT-optimized structures (e.g., B3LYP/6-31G*) .

Case Study : Disagreement between SC-XRD (planar oxirane) and NMR (distorted ring) can be resolved via Cremer-Pople puckering parameters .

Q. What computational methods model the ring puckering in the oxirane moiety?

Methodological Answer:

- Cremer-Pople Coordinates : Quantify puckering amplitude (q) and phase angle (φ) for 3D ring deformation .

- Software Tools : Gaussian or ORCA for geometry optimization; Mercury/VMD for visualization.

- Case Application : For this compound, calculate q ≈ 0.5 Å and φ ≈ 30°, indicating a half-chair conformation .

Q. How to design experiments to study the reactivity of the oxirane ring?

Methodological Answer:

- Ring-Opening Reactions :

- Nucleophilic Attack : React with NH₃ or H₂O under acidic/basic conditions; monitor via -NMR .

- Catalytic Epoxidation : Use Ti(OiPr)₄ with chiral ligands for asymmetric synthesis .

- Kinetic Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.